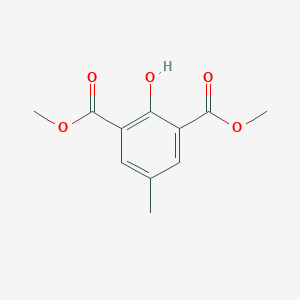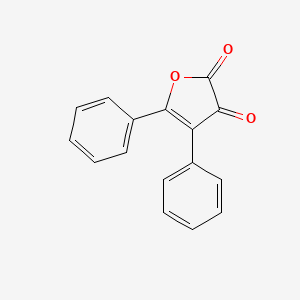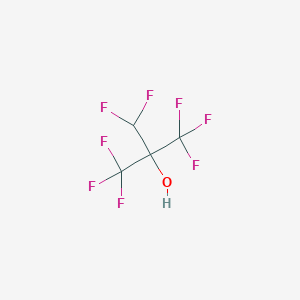
7-Chloro-N-phenylheptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-N-phenylheptanamide: is an organic compound belonging to the amide class It features a heptanamide backbone with a phenyl group attached to the nitrogen atom and a chlorine atom at the seventh position of the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-N-phenylheptanamide typically involves the reaction of 7-chloroheptanoic acid with aniline (phenylamine) in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with aniline to form the desired amide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-Chloro-N-phenylheptanamide can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group can be achieved using reagents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of 7-amino-N-phenylheptanamide.
Substitution: Formation of 7-hydroxy-N-phenylheptanamide or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 7-Chloro-N-phenylheptanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of amides on cellular processes. It may also serve as a model compound for investigating the metabolism and degradation of amides in biological systems.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations.
Mécanisme D'action
The mechanism of action of 7-Chloro-N-phenylheptanamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The amide group can form hydrogen bonds with biological molecules, influencing their activity and function. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
7-Chloro-N-phenylbutanamide: A shorter chain analogue with similar chemical properties but different physical characteristics.
7-Chloro-N-phenylhexanamide: Another analogue with a slightly shorter chain, exhibiting similar reactivity but different solubility and melting point.
N-phenylheptanamide:
Uniqueness: 7-Chloro-N-phenylheptanamide is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct chemical and physical properties. These features make it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
141381-75-1 |
|---|---|
Formule moléculaire |
C13H18ClNO |
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
7-chloro-N-phenylheptanamide |
InChI |
InChI=1S/C13H18ClNO/c14-11-7-2-1-6-10-13(16)15-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16) |
Clé InChI |
YCMROAIHIVGNSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)





![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)

